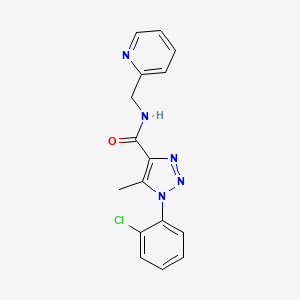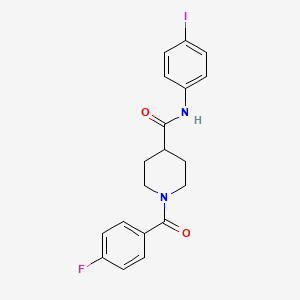
6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide, also known as MMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMQ belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve multiple pathways. 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide also inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects
6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its high purity and reproducibility. The synthesis method has been optimized to ensure consistent results and scalability for large-scale production. Additionally, 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit low toxicity and high selectivity for its target molecules, making it a promising candidate for further development. However, one limitation of using 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its relatively low solubility in water, which may require the use of organic solvents.
未来方向
There are several future directions for the development of 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit potent anti-inflammatory activity, and further studies are needed to evaluate its efficacy in animal models of these diseases. Another potential application is in the treatment of cancer, as 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the proliferation of cancer cells. Further studies are needed to evaluate its efficacy in animal models of cancer and to identify the optimal dosing regimen. Additionally, 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to improve cognitive function and reduce oxidative stress in animal models. Further studies are needed to evaluate its efficacy in human clinical trials.
合成方法
The synthesis of 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction of 4-methoxyaniline with 2-phenyl-4-quinolinecarboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with methanol and hydrochloric acid to obtain 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
科学研究应用
6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been investigated for its potential therapeutic applications in various disease models. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities in vitro and in vivo. 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has also been evaluated for its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been studied for its ability to modulate the immune system and improve immune function.
属性
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-28-18-10-8-17(9-11-18)25-24(27)21-15-23(16-6-4-3-5-7-16)26-22-13-12-19(29-2)14-20(21)22/h3-15H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRWYIPFAYYWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)
![5,5'-[oxybis(4,1-phenyleneimino)]bis(5-oxopentanoic acid)](/img/structure/B5188795.png)

![2-(3-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5188814.png)
![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5188816.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5188823.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B5188829.png)
![allyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5188837.png)
![N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5188838.png)
![2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5188840.png)
![N-[4-(phenyldiazenyl)phenyl]nicotinamide](/img/structure/B5188842.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5188847.png)

